
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and a prop-2-enoate ester group attached to the methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate typically involves the esterification of (4-Bromonaphthalen-1-yl)methanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor equipped with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product. The crude product is then purified using techniques such as distillation or recrystallization to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The prop-2-enoate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products such as (4-Hydroxynaphthalen-1-yl)methyl prop-2-enoate or (4-Aminonaphthalen-1-yl)methyl prop-2-enoate.
Addition Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 3-hydroxypropanoate.
Oxidation Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 2-oxoacetate.
Wissenschaftliche Forschungsanwendungen
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used in the study of biological processes and interactions due to its ability to interact with biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate involves its interaction with specific molecular targets. The bromine atom in the naphthalene ring can form halogen bonds with electron-rich sites in biomolecules, while the prop-2-enoate group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloronaphthalen-1-yl)methyl prop-2-enoate
- (4-Fluoronaphthalen-1-yl)methyl prop-2-enoate
- (4-Iodonaphthalen-1-yl)methyl prop-2-enoate
Uniqueness
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
918797-78-1 |
|---|---|
Molekularformel |
C14H11BrO2 |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
(4-bromonaphthalen-1-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C14H11BrO2/c1-2-14(16)17-9-10-7-8-13(15)12-6-4-3-5-11(10)12/h2-8H,1,9H2 |
InChI-Schlüssel |
IZQMOLNXOPXHQV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC1=CC=C(C2=CC=CC=C12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


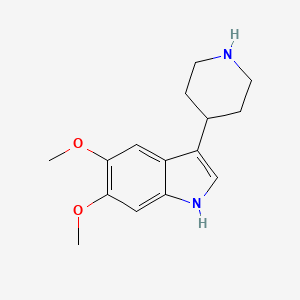

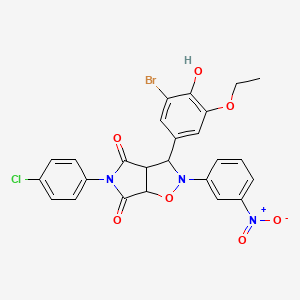
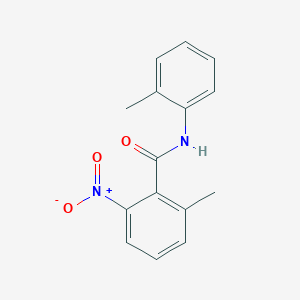
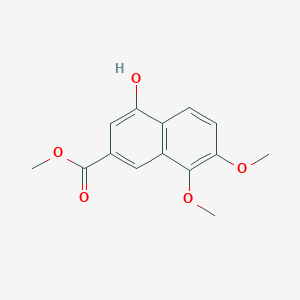

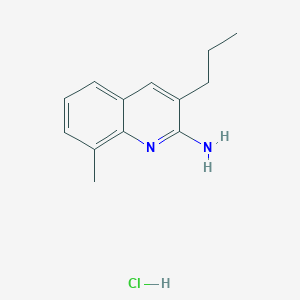



![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

